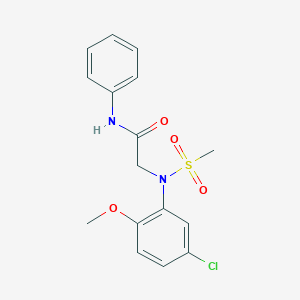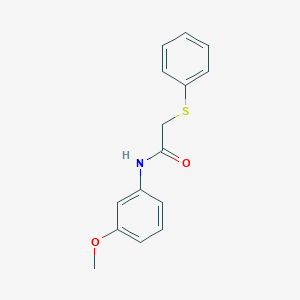
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide is an organic compound with a complex structure that includes a chloro, methoxy, and methylsulfonyl group attached to an aniline moiety, which is further connected to a phenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxyaniline to introduce a nitro group.
Reduction: Reduction of the nitro group to form 2-methoxyaniline.
Chlorination: Chlorination of 2-methoxyaniline to introduce a chloro group.
Sulfonation: Sulfonation to introduce the methylsulfonyl group.
Acylation: Acylation with phenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-4-(methylsulfonyl)aniline: Shares similar functional groups but lacks the phenylacetamide moiety.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar core structure but with different substituents.
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H17ClN2O4S |
|---|---|
Molekulargewicht |
368.8g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-9-8-12(17)10-14(15)19(24(2,21)22)11-16(20)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
HLSMXVINVRSVDG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-iodophenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411476.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411477.png)
![2-[2-ethyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411478.png)
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B411482.png)
![N-allyl-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B411484.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411486.png)

![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411489.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411490.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)propanamide](/img/structure/B411493.png)
![N-(4-ethoxyphenyl)-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411494.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411495.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411498.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B411499.png)
